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Compound Name: 2-Chloro-5-phenyithiazole
CAS No.: 329794-40-3
Cat. No.: B1603775
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Executive Summary

2-Chloro-5-phenylthiazole (CAS 62124-43-0) represents a "privileged scaffold" in medicinal
chemistry, particularly in the design of antifungal agents (CYP51 inhibitors) and kinase
inhibitors. Its utility stems from the unique electronic environment of the thiazole ring, where the
C2-chlorine atom serves as a versatile handle for diversification.

This guide provides an in-depth analysis of the reactivity of the C2-chlorine atom. Unlike
standard aryl chlorides, the 2-chlorothiazole moiety exhibits enhanced electrophilicity due to
the adjacent nitrogen atom, facilitating Nucleophilic Aromatic Substitution (

) under mild conditions. Conversely, its participation in transition-metal-catalyzed cross-
couplings requires specific ligand architectures to overcome the oxidative addition energy
barrier.

Electronic Structure & Mechanistic Basis

The reactivity of 2-chloro-5-phenylthiazole is dictated by the synergistic effects of the
heteroatoms and the phenyl substituent.
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e The "Aza" Effect: The nitrogen atom at position 3 withdraws electron density from C2 via
induction (

) and resonance (
), making C2 highly electrophilic. This mimics the reactivity of 2-chloropyridine.[1]

e The Sulfur Effect: The sulfur atom at position 1 is polarizable and can stabilize negative
charge in transition states (d-orbital participation), further activating C2 toward nucleophilic
attack.

e 5-Phenyl Influence: The phenyl ring at C5 extends the conjugated

-system. While it provides steric bulk, its primary role is electronic stabilization of the thiazole
ring, preventing ring opening during harsh metallation conditions.

Mechanism of Activation

The C2-Cl bond is not inert. Upon nucleophilic attack, the ring nitrogen acts as an "electron
sink,"” forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).[2]
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Figure 1:Mechanism of Nucleophilic Aromatic Substitution (

) at the C2 position. The nitrogen atom stabilizes the anionic intermediate, lowering the
activation energy.

Primary Reactivity: Nucleophilic Aromatic
Substitution ()
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The most reliable transformation for this scaffold is the displacement of chlorine by
heteroatomic nucleophiles (amines, thiols, alkoxides).

Optimization of Reaction Conditions

Unlike chlorobenzene, which requires forcing conditions or benzyne mechanisms, 2-chloro-5-
phenylthiazole reacts with primary and secondary amines at moderate temperatures.

Table 1: Solvent and Base Effects on Amination Yields

Solvent Base Temp (°C) Time (h) Yield (%) Notes

Green

solvent;
Ethanol DIEA 80 (Reflux) 4-6 65-75

slower

kinetics.

Standard
DMF 90 2-3 85-92 protocol; high
solubility.

"Cesium

Effect" aids
DMSO 100 1 >95 N

solubility;

rapid.

Microwave
NMP None 140 (MW) 0.2 88 irradiation;

neat amine.

Validated Protocol: Synthesis of 2-Morpholino-5-
phenylthiazole

This protocol is self-validating via TLC monitoring (formation of a more polar spot).

o Setup: Charge a 25 mL round-bottom flask with 2-chloro-5-phenylthiazole (1.0 eq, 1.0
mmol) and anhydrous DMF (5 mL).

o Reagent Addition: Add
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(2.0 eq, anhydrous, granular) followed by morpholine (1.2 eq).

e Reaction: Heat to 90°C under

atmosphere.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) after 1 hour. Starting material (

) should disappear; Product (

) appears.

o Workup: Pour into ice-water (20 mL). The product typically precipitates as a solid. Filter and
wash with water to remove DMF.

« Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high
regioselectivity.

Secondary Reactivity: Palladium-Catalyzed Cross-

Coupling

While

is dominant, Carbon-Carbon bond formation requires transition metal catalysis. The C2-Cl bond
Is less reactive than C2-Br, often necessitating "Buchwald-generation" precatalysts.

Suzuki-Miyaura Coupling

The oxidative addition of Pd(0) into the C2-Cl bond is the rate-limiting step. Standard
often fails or gives low turnover.
Recommended Catalytic Systems:
o Catalyst:
(1-2 mol%) or Pd(OAc)2.[3]

» Ligand: XPhos or SPhos (dialkylbiaryl phosphines). These bulky, electron-rich ligands
facilitate oxidative addition into the aryl chloride bond.
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e Base:

(anhydrous) is superior to carbonates for hindered substrates.

Substrate:
2-Chloro-5-phenylthiazole

Target Transformation?

C-C Bond \C-N Bond (if SnAr fails)

Route A: Biaryl Synthesis Route B: Amination
(Suzuki) (Buchwald-Hartwig)
Conditions A: Conditions B:
Boronic Acid (1.5 eq) Amine (1.2 eq)
Pd(OAc)2 / XPhos Pd2(dba)3 / BINAP
K3PO4 / Dioxane:H20 NaOtBu / Toluene
100°C 110°C

Click to download full resolution via product page

Figure 2:Decision matrix for metal-catalyzed functionalization. Route A is preferred for
expanding the carbon skeleton.

Advanced Reactivity: Lithiation & Halogen-Metal
Exchange

Warning: Direct lithiation of 2-chlorothiazoles with n-Butyllithium (n-BuLi) is NOT recommended
for generating the 2-lithio species via exchange.

The Chemoselectivity Problem

Unlike 2-bromothiazoles, the C-Cl bond is too strong for rapid Lithium-Halogen exchange at
-78°C.
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» Reaction with n-BuLi: The butyl anion acts as a nucleophile, attacking C2 and displacing
chloride (via addition-elimination) or attacking the sulfur, leading to ring fragmentation (ring-
opening).

» Alternative Strategy (Turbo-Grignard): Use

(Knochel's base). This reagent is milder and can effect Cl -> Mg exchange without
nucleophilic attack, though rates are slow.

o Deprotonation: The C4-H is the most acidic proton remaining. Treatment with LDA (non-
nucleophilic base) at -78°C will selectively deprotonate C4, allowing functionalization at the
4-position while leaving the C2-Cl intact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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